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Compound of Interest

Compound Name: 8-Hydroxyquinaldine

Cat. No.: B167061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Hydroxyquinaldine (also known as 2-methyl-8-quinolinol), a heterocyclic compound of

significant interest in medicinal chemistry and analytical applications. This document compiles

and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-

Vis) spectroscopic data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 8-Hydroxyquinaldine,

presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and

carbon framework of 8-Hydroxyquinaldine, respectively.

Table 1: ¹H NMR Spectroscopic Data for 8-Hydroxyquinaldine
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

Data not explicitly

found in search

results

Note: While specific ¹H NMR data with chemical shifts and coupling constants for 8-
Hydroxyquinaldine were not explicitly found in the provided search results, data for the

closely related compound 8-Hydroxyquinoline is available and can be used for comparative

analysis. For 8-Hydroxyquinoline, proton signals are observed in the aromatic region, with

distinct chemical shifts and coupling patterns characteristic of the quinoline ring structure.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 8-Hydroxyquinaldine

Chemical Shift (δ) (ppm) Assignment

Data not explicitly found in search results

Note: A ¹³C NMR spectrum for 8-Hydroxyquinaldine is mentioned in PubChem, sourced from

Fluka AG, Buchs, Switzerland, but the specific chemical shifts are not listed.[3] For the related

compound 8-Hydroxyquinoline, ¹³C NMR data is available, showing characteristic signals for

the carbon atoms of the quinoline ring system.[4]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 8-Hydroxyquinaldine
reveals characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 8-Hydroxyquinaldine
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference

See Note O-H stretch (phenolic) [5][6]

See Note
C-H stretch (aromatic

and methyl)
[5][6]

See Note

C=C and C=N

stretching (quinoline

ring)

[6]

See Note C-O stretch (phenolic) [6]

See Note
Out-of-plane C-H

bending
[6]

Note: The NIST WebBook provides a gas-phase IR spectrum of 8-Quinolinol, 2-methyl- (8-
Hydroxyquinaldine).[5] PubChem also indicates the availability of FTIR spectra.[3] While a

detailed table with precise peak positions and assignments for 8-Hydroxyquinaldine was not

found, the expected characteristic absorptions for the phenolic O-H group, aromatic and methyl

C-H groups, the quinoline ring C=C and C=N bonds, and the phenolic C-O bond are present in

the spectra of related quinoline derivatives.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for analyzing compounds with conjugated systems, such as 8-
Hydroxyquinaldine.

Table 4: UV-Vis Spectroscopic Data for 8-Hydroxyquinaldine

Solvent λmax (nm)
Molar Absorptivity
(ε) (L·mol⁻¹·cm⁻¹)

Reference

Ethanol See Note See Note [7]

Chloroform See Note See Note [7]

n-Hexane See Note See Note [7]
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Note: Specific UV-Vis absorption maxima (λmax) and molar absorptivity (ε) values for 8-
Hydroxyquinaldine were not explicitly detailed in the search results. However, the UV-Vis

spectra of the parent compound, 8-Hydroxyquinoline, have been studied in various solvents,

showing characteristic absorption bands related to the electronic transitions of the quinoline

ring.[7][8] The presence of the methyl group in 8-Hydroxyquinaldine would be expected to

cause a slight bathochromic (red) shift in the absorption maxima compared to 8-

Hydroxyquinoline.

Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments

cited in this guide.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 8-Hydroxyquinaldine for

structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-25 mg of 8-Hydroxyquinaldine for ¹H NMR and 50-100 mg for ¹³C

NMR.[9]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[9][10]

If the sample contains particulate matter, filter the solution through a small plug of glass

wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the

solution if not already present in the solvent.

Cap the NMR tube securely.

Instrument Setup:
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Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.[11]

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp

spectral lines.[11]

Data Acquisition (¹H NMR):

Load a standard proton experiment parameter set.

Set the spectral width to cover the expected range of proton chemical shifts (typically -1 to

10 ppm for organic molecules).[12]

Set the number of scans (e.g., 8, 16, or 32) depending on the sample concentration to

achieve an adequate signal-to-noise ratio.[12]

Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the relaxation of the

nuclei between pulses.[13]

Acquire the Free Induction Decay (FID).

Data Acquisition (¹³C NMR):

Load a standard carbon experiment parameter set, typically with proton decoupling.[11]

Set the spectral width to cover the entire range of ¹³C chemical shifts (e.g., 0-220 ppm).

[11]

Set the number of scans, which will generally be higher than for ¹H NMR due to the lower

natural abundance of ¹³C.[14]

Use a suitable relaxation delay, which may need to be longer for quaternary carbons.[13]

[14]

Acquire the FID.
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Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.[11]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[11]

Perform baseline correction to obtain a flat baseline.[11]

Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.[11]

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and analyze the

splitting patterns (coupling constants) in the ¹H spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid 8-Hydroxyquinaldine to identify its

functional groups.

Methodology:

Background Spectrum:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[15][16]

Record a background spectrum of the empty ATR accessory. This will be subtracted from

the sample spectrum to remove contributions from the instrument and the atmosphere

(e.g., CO₂ and water vapor).[15]

Sample Preparation and Measurement:

Place a small amount of solid 8-Hydroxyquinaldine powder directly onto the ATR crystal.

[16]

Apply pressure using the ATR press arm to ensure good contact between the sample and

the crystal surface.[16]
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Record the sample spectrum. The instrument's software will automatically subtract the

background spectrum.

Data Processing and Analysis:

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the characteristic absorption bands and assign them to the corresponding

functional groups and vibrational modes of the 8-Hydroxyquinaldine molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of 8-Hydroxyquinaldine to determine its

absorption maxima (λmax).

Methodology:

Sample Preparation:

Prepare a stock solution of 8-Hydroxyquinaldine of a known concentration in a suitable

UV-transparent solvent (e.g., ethanol, methanol, or hexane).

From the stock solution, prepare a series of dilutions to a concentration range that will give

absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

Instrument Setup and Measurement:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[17]

Select the desired wavelength range for scanning (e.g., 200-400 nm).[18]

Fill a quartz cuvette with the blank solvent and place it in the reference beam path (for a

double-beam instrument) or measure it as a baseline.[18]

Fill another quartz cuvette with the sample solution.

Place the sample cuvette in the sample beam path.
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Record the absorption spectrum.

Data Analysis:

The resulting spectrum will be a plot of absorbance versus wavelength (nm).

Identify the wavelength(s) of maximum absorbance (λmax).

If quantitative analysis is required, a calibration curve can be constructed by plotting the

absorbance at λmax versus the concentration of the standard solutions. The concentration

of an unknown sample can then be determined from its absorbance using the Beer-

Lambert law.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 8-Hydroxyquinaldine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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